molecular formula C25H23N5O4 B601577 Apixaban Dehydro Impurity CAS No. 1074549-89-5

Apixaban Dehydro Impurity

Cat. No. B601577
M. Wt: 457.49
InChI Key:
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Description

Apixaban Dehydro Impurity, also known as 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a key intermediate in the synthesis of Apixaban . Apixaban is an active pharmaceutical ingredient used as an anticoagulant for the treatment of venous thromboembolic events .


Synthesis Analysis

The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . An eight-step procedure has been developed for the preparation of the key intermediate of Apixaban, starting from inexpensive 4-chloronitrobenzene and piperidine .


Molecular Structure Analysis

The molecular structure of Apixaban Dehydro Impurity is represented by the SMILES notation: O=C(N(C1=CC=C(N(CCCC2)C2=O)C=C1)C=C3)C4=C3C(C(N)=O)=NN4C5=CC=C(OC)C=C5 .


Chemical Reactions Analysis

The preparation of Apixaban involves an amidation reaction on the Apixaban ethyl ester . This reaction is performed using anhydrous ammonia in propylene glycol for at least 12 hours at 90°C .

Scientific Research Applications

Summary of the Application

The degradation impurities of Apixaban, a new oral anticoagulant, were studied. The aim was to isolate and characterize the degradation product observed in stress/forced degradation studies, and also to develop a single HPLC method that is both reliable and accurate for quantifying all related impurities of Apixaban .

Methods of Application or Experimental Procedures

Preparative HPLC was used to isolate the degradation product, and 1H NMR, 13C NMR, and MS were used to elucidate the structure of the product. Additionally, a single reverse-phase (RP) HPLC method was developed for quantification of all related impurities of Apixaban .

Results or Outcomes

Based on the spectral characterization data, the identified unknown degradation impurity was found to be a pH-independent hydrolysis degradation impurity of Apixaban. The developed method is specific, linear, accurate, robust, and rugged .

2. Synthesis of Apixaban

Summary of the Application

Apixaban Dehydro Impurity is used in the synthesis of Apixaban, an oral anticoagulant used for the treatment of various thromboembolic disorders . The process involves the construction of two different six-ring lactam structures present in Apixaban .

Methods of Application or Experimental Procedures

The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Results or Outcomes

A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .

3. Quality Control and Standard Reference

Summary of the Application

Apixaban Dehydro Impurity is used as a reference standard in the quality control of Apixaban .

Methods of Application or Experimental Procedures

The impurity is used as a reference standard to ensure the quality, safety, and efficacy of Apixaban .

Results or Outcomes

The use of Apixaban Dehydro Impurity as a reference standard helps in maintaining the quality of Apixaban .

4. Improved Process for the Preparation of Apixaban

Summary of the Application

Apixaban Dehydro Impurity is used in an improved process for the preparation of Apixaban . The process involves new intermediates which undergo a faster amidation reaction .

Methods of Application or Experimental Procedures

The process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Results or Outcomes

A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .

5. Synthesis of Apixaban Glycol Esters

Summary of the Application

Apixaban Dehydro Impurity is used in the synthesis of Apixaban glycol esters . The process involves the construction of two different six-ring lactam structures present in Apixaban .

Methods of Application or Experimental Procedures

The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Results or Outcomes

A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban . Most of these reactions are highly efficient and practical as they occur under mild conditions .

Safety And Hazards

During stress testing, Apixaban was found to have a high degree of degradability when subjected to both acidic and basic conditions . An unknown degradation impurity was observed in addition to the major known impurities .

Future Directions

The development of a practical and efficient process for the preparation of the key intermediate of Apixaban has been a significant advancement . The scientific community will benefit from the developed analytical method information as it relates to understanding drug product impurity profiling .

properties

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTJDWJXHOSJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apixaban Dehydro Impurity

Citations

For This Compound
1
Citations
SR Surukonti, MS Surendrababu - Journal of AOAC …, 2023 - academic.oup.com
Background People who have non-valvular atrial fibrillation may benefit from taking a new oral anticoagulant called Apixaban, which has recently been given the green light by the Food …
Number of citations: 4 academic.oup.com

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